molecular formula C15H28N2O5 B13812729 methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate

methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate

Cat. No.: B13812729
M. Wt: 316.39 g/mol
InChI Key: YMQDXZGLIIBBPD-OLZOCXBDSA-N
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Description

Methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate typically involves multi-step organic reactions. The process may include:

    Formation of the Ethoxy Group:

    Amino Acid Derivative Formation: The amino acid derivative is synthesized through a series of reactions, including amide bond formation and protection/deprotection steps.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Functional groups within the molecule can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate has several scientific research applications:

    Medicinal Chemistry: Potential use in drug design and development due to its complex structure.

    Biochemical Research: Studying enzyme interactions and metabolic pathways.

    Pharmaceuticals: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Pathway Modulation: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate
  • Methyl (2S)-2-[[(2R)-1-[(2-propoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate

Uniqueness

Methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate is unique due to its specific ethoxy group, which may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C15H28N2O5

Molecular Weight

316.39 g/mol

IUPAC Name

methyl (2S)-2-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate

InChI

InChI=1S/C15H28N2O5/c1-7-22-11(18)8-16-14(19)12(9(2)3)17-13(10(4)5)15(20)21-6/h9-10,12-13,17H,7-8H2,1-6H3,(H,16,19)/t12-,13+/m1/s1

InChI Key

YMQDXZGLIIBBPD-OLZOCXBDSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H](C(C)C)N[C@@H](C(C)C)C(=O)OC

Canonical SMILES

CCOC(=O)CNC(=O)C(C(C)C)NC(C(C)C)C(=O)OC

Origin of Product

United States

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